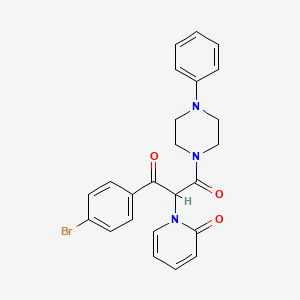![molecular formula C18H24N6O4 B15020088 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15020088.png)
8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one can be achieved through a multi-step organic synthesis process. The key steps typically involve:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy and amino groups: These functional groups can be introduced through nucleophilic substitution reactions using reagents such as hydroxylamine and ethylenediamine.
Attachment of the phenoxypropyl group: This step can be carried out through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino groups, potentially converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ethylenediamine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
Due to its structural similarity to naturally occurring purines, it may interact with biological macromolecules such as DNA and proteins, making it a potential candidate for drug development.
Medicine
The compound could be studied for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one would likely involve its interaction with specific molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Caffeine: A stimulant that is structurally similar to purine derivatives.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
What sets 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Propiedades
Fórmula molecular |
C18H24N6O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H24N6O4/c1-11-4-3-5-13(8-11)28-10-12(25)9-24-14-15(21-17(24)20-7-6-19)23(2)18(27)22-16(14)26/h3-5,8,12,25H,6-7,9-10,19H2,1-2H3,(H,20,21)(H,22,26,27) |
Clave InChI |
DZSJRXKWPLGVNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN)N(C(=O)NC3=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15020016.png)
![Ethyl (2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B15020023.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
![2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15020041.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B15020046.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine](/img/structure/B15020060.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020064.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B15020069.png)
![(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15020071.png)
![4-[(4-bromobenzyl)oxy]-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B15020085.png)

![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15020096.png)
![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15020104.png)
